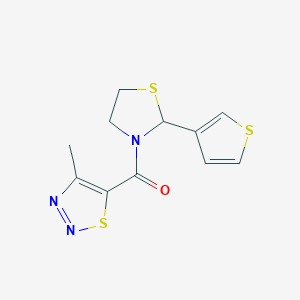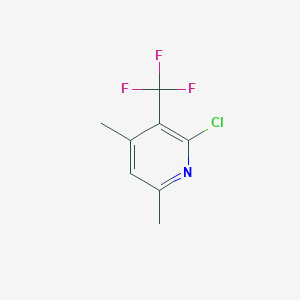
2-Chloro-4,6-dimethyl-3-(trifluoromethyl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-4,6-dimethyl-3-(trifluoromethyl)pyridine is a type of trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients . TFMP derivatives are majorly used in the protection of crops from pests . They are also used in the pharmaceutical and veterinary industries .
Synthesis Analysis
The synthesis of TFMP derivatives is generally achieved via two main methods . One involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
TFMP contains three fluorine atoms, a methyl group (a unit made of a hydrogen atom and three carbon atoms), and a ring-shaped carbon-containing structure known as pyridine . The presence of a fluorine atom and a pyridine in their structure bestows many of the distinctive physical–chemical properties observed in this class of compounds .Chemical Reactions Analysis
The chemical reactions involving TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety . For instance, 2-amino-3-chloro-5-(trifluoromethyl)pyridine is expected to show anti-tumor activity .Physical And Chemical Properties Analysis
The presence of a fluorine atom and a pyridine in their structure bestows many of the distinctive physical–chemical properties observed in this class of compounds . To develop compounds with unique biological properties, hydrogen is commonly replaced with fluorine .Aplicaciones Científicas De Investigación
Structural and Spectroscopic Characterization
The compound 2-Chloro-4,6-dimethyl-3-(trifluoromethyl)pyridine has been studied for its structural and spectroscopic properties. In one study, it was used to investigate the behavior towards molecular iodine, forming a n–σ* complex with iodine in chloroform solutions. This research contributed to understanding the molecular interactions and structural characteristics of similar compounds (Chernov'yants, Burykin, Starikova, & Erofeev, 2011).
Insecticidal Activity
Research has been conducted to understand the insecticidal properties of derivatives of this compound. It has been identified as a crucial intermediate in the synthesis of tefluthrin, a pesticide used for controlling soil insect pests in various crops. The pyridine ring in this compound is often utilized in pesticide discovery due to its effectiveness (Liu, Feng, Liu, & Zhang, 2006).
Halogen Shuffling and Electrophilic Substitutions
The compound is involved in halogen shuffling and electrophilic substitution reactions. Research demonstrates its conversion into various derivatives through reactions like halogen/metal exchange and electrophilic trapping. These findings are significant in organic synthesis and chemical engineering (Mongin, Tognini, Cottet, & Schlosser, 1998).
Fungicidal Properties
Studies have shown that this compound is an integral part of fluazinam, a fungicide used to protect crops. The research into its crystal structure and interactions has helped in understanding its fungicidal properties (Jeon, Kim, Lee, & Kim, 2013).
Synthesis of Pesticides
This chemical plays a significant role in the synthesis of various pesticides. Its derivatives are used in creating compounds with pesticidal properties, highlighting its importance in agricultural chemistry (Xin-xin, 2006).
Antimicrobial Activities and DNA Interaction
Investigations into the antimicrobial activities of this compound have been conducted. Studies include analyzing its interaction with DNA, which is crucial in the development of new antimicrobial agents (Evecen, Kara, İdil, & Tanak, 2017).
Synthesis of Polyimides
The compound is also involved in the synthesis of soluble polyimides, which have applications in materials science. Research in this area focuses on creating new materials with desirable properties like thermal stability and solubility (Zhang, Li, Wang, Zhao, Shao, & Ma, 2007).
Synthesis Principles and Reaction Analysis
The principles of synthesizing this compound have been extensively studied. This research provides insights into the feasibility and methodologies of synthesizing its derivatives, useful in organic chemistry and pharmaceutical applications (Guang-shen, 2014).
Mecanismo De Acción
The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety . They are used in the protection of crops from pests and also in the pharmaceutical and veterinary industries .
Safety and Hazards
When handling 2-Chloro-4,6-dimethyl-3-(trifluoromethyl)pyridine, it is recommended to wear personal protective equipment/face protection . Ensure adequate ventilation and avoid getting it in eyes, on skin, or on clothing . Avoid ingestion and inhalation . Keep away from open flames, hot surfaces, and sources of ignition .
Direcciones Futuras
Propiedades
IUPAC Name |
2-chloro-4,6-dimethyl-3-(trifluoromethyl)pyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClF3N/c1-4-3-5(2)13-7(9)6(4)8(10,11)12/h3H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPMIDTVEHBXXPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1C(F)(F)F)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClF3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Methyl-3-(2-oxopropyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B2733611.png)
![{6-Methyl-[1,2,4]triazolo[4,3-a]pyridin-3-yl}methanamine dihydrochloride](/img/structure/B2733612.png)
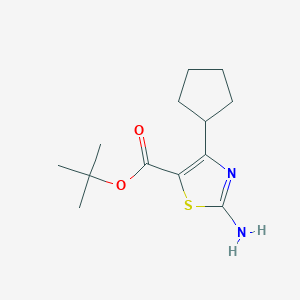
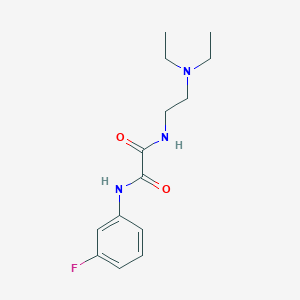
![Methyl 4-[(2-methoxy-2-oxoethyl)sulfanyl]-3-nitrobenzenecarboxylate](/img/structure/B2733616.png)
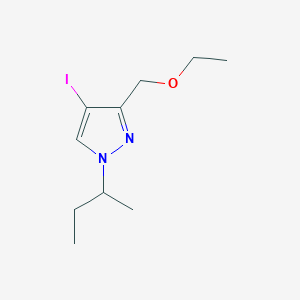
![N-(2-(6-((2-oxo-2-((4-(trifluoromethoxy)phenyl)amino)ethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2733620.png)

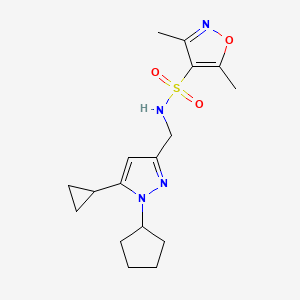

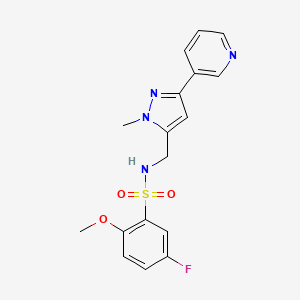
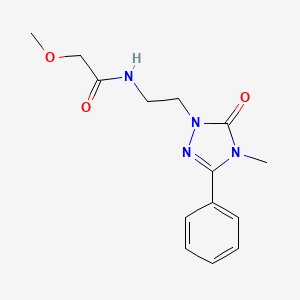
![(4E)-4-[hydroxy(phenyl)methylidene]-1-(5-methyl-1,3,4-thiadiazol-2-yl)-5-(4-nitrophenyl)pyrrolidine-2,3-dione](/img/structure/B2733630.png)
